molecular formula C12H20ClN B2368558 4-Methyl-1-phenylpentan-2-amine;hydrochloride CAS No. 84524-44-7

4-Methyl-1-phenylpentan-2-amine;hydrochloride

Cat. No.: B2368558
CAS No.: 84524-44-7
M. Wt: 213.75
InChI Key: CULLXQZWIVZFAF-UHFFFAOYSA-N
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Description

4-Methyl-1-phenylpentan-2-amine hydrochloride is a substituted phenethylamine derivative featuring a pentan-2-amine backbone with a phenyl group at position 1 and a methyl substituent at position 4 (Figure 1). The hydrochloride salt enhances its solubility in aqueous media compared to the freebase form, making it suitable for pharmaceutical or research applications.

Properties

IUPAC Name

4-methyl-1-phenylpentan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULLXQZWIVZFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves several steps. One common method includes the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine under specific conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Reduction of Ketone Precursors

The compound is commonly synthesized via reductive amination or ketone reduction. For example, 4-methyl-1-phenylpentan-2-one undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine, which is subsequently treated with HCl to form the hydrochloride salt .

Key Reaction Parameters

Starting MaterialReducing AgentSolventTemperatureYield (%)
4-methyl-1-phenylpentan-2-oneLiAlH₄THF0°C → reflux85–92
4-methyl-1-phenylpentan-2-oneNaBH₄MeOHRT70–78

Nucleophilic Substitution Reactions

The ω-chloro group in related intermediates facilitates coupling with primary amines. For instance, 5-chloropentan-2-one reacts with n-propylamine and phenylacetylene under Cu₂O catalysis to form 2-alkynylpyrrolidines .

Example Reaction Pathway

  • Substitution :

    5 chloropentan 2 one n propylamineCu2O CH CN5 propylamino pentan 2 one\text{5 chloropentan 2 one n propylamine}\xrightarrow{\text{Cu}_2\text{O CH CN}}\text{5 propylamino pentan 2 one}
  • Cyclization : Intramolecular iminium formation followed by alkynylation with phenylacetylene yields 2-methyl-2-(phenylethynyl)pyrrolidine .

Optimized Conditions

CatalystSolventTemperatureTime (h)Yield (%)
Cu₂OAcetonitrile85°C1295

Oxidation Reactions

The primary amine can be oxidized to nitro or carbonyl derivatives. For example, treatment with KMnO₄ in acidic conditions converts the amine to 4-methyl-1-phenylpentan-2-one .

Oxidation Mechanism

4 Methyl 1 phenylpentan 2 amineKMnO4,H2SO44 methyl 1 phenylpentan 2 one\text{4 Methyl 1 phenylpentan 2 amine}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{SO}_4}\text{4 methyl 1 phenylpentan 2 one}

Alkylation and Cyclopropanation

The amine participates in alkylation reactions. In one protocol, ZnEt₂ and CH₂I₂ mediate cyclopropanation of a vinyl-substituted precursor to form 2-cyclopropyl-4-methyl-1-phenylpentan-1-one .

Cyclopropanation Conditions

ReagentSolventTemperatureTime (h)Yield (%)
ZnEt₂, CH₂I₂, TFADCM-40°C → RT1668

Salt Formation and Stability

The free base is protonated with methanolic HCl to form the hydrochloride salt, enhancing solubility in polar solvents .

Salt Synthesis Protocol

  • Dissolve 4-methyl-1-phenylpentan-2-amine in diethyl ether.

  • Add methanolic HCl (0.5 M) dropwise.

  • Stir for 4–5 hours at RT.

  • Isolate the hydrochloride salt via filtration .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Methyl-1-phenylpentan-2-amine;hydrochloride serves as an important intermediate for synthesizing diverse organic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.

Biology

Research into the biological effects of this compound has revealed its potential interactions with neurotransmitter systems. Studies indicate that it may modulate the activity of certain receptors and enzymes, which could lead to significant biological outcomes. For instance, investigations into its effects on serotonin and dopamine transporters have provided insights into its possible psychostimulant properties .

Medicine

The medicinal applications of this compound are under active investigation. Preliminary research suggests that it may act as a precursor for pharmaceutical compounds aimed at treating various neurological disorders. Its structural similarities to established medications raise the possibility of developing new therapeutic agents with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its role as an intermediate can streamline the synthesis of complex molecules used in different sectors, including pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the potential applications of this compound:

  • Neurotransmitter Modulation : A study demonstrated that analogs of this compound could selectively inhibit serotonin reuptake, suggesting potential use in treating mood disorders .
  • Synthesis of Novel Compounds : Researchers successfully synthesized new derivatives using this compound as a starting material, leading to compounds with enhanced biological activity against specific targets.
  • Industrial Applications : In an industrial setting, this compound has been employed as a reagent in synthesizing complex organic molecules used in drug development processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenethylamines

(a) 1-(4-Fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Structure : Shorter propan-1-amine chain with a 4-fluorophenyl and methyl group.
  • The shorter chain may reduce lipophilicity, affecting blood-brain barrier penetration .
(b) 2-Phenylbutan-1-amine Hydrochloride
  • Structure : Butan-1-amine backbone with a phenyl group at position 2.
  • Key Differences: The lack of a methyl substituent and shorter chain may result in weaker steric hindrance and altered pharmacokinetics. This compound is a known stimulant, suggesting the target compound’s structural modifications could modulate similar activity .
(c) 1-(4-Methoxyphenyl)-2-methylpropan-2-amine HCl
  • Structure : Methoxy group at the para position of the phenyl ring and branched methyl groups.
  • Key Differences : The methoxy group improves solubility but may reduce CNS activity due to increased polarity. The branched methyl groups could hinder metabolic degradation compared to the linear chain in the target compound .

Cathinone Derivatives

(a) 1-(4-Methylphenyl)-2-(ethylamino)pentan-1-one Hydrochloride (4-MEAP HCl)
  • Structure: β-keto (pentan-1-one) backbone with a 4-methylphenyl group and ethylamino substituent.
  • Key Differences: The β-keto group increases polarity and metabolic stability, distinguishing it from the primary amine in the target compound. Cathinones like 4-MEAP are associated with stimulant effects, implying that the target compound’s lack of a ketone group may alter its mechanism of action .

Substituted Amphetamines

(a) 2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D HCl)
  • Structure : Phenethylamine with 2,5-dimethoxy and 4-methyl substituents.
  • Key Differences: The dimethoxy groups enhance serotonin receptor (5-HT2A) affinity, typical of psychedelic phenethylamines.

Physicochemical and Pharmacokinetic Properties

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Chain Length Pharmacological Activity
4-Methyl-1-phenylpentan-2-amine HCl C₁₂H₁₈ClN Phenyl (C₁), Methyl (C₄) Pentan-2-amine Unknown (likely stimulant)
1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl C₁₀H₁₃ClFN 4-Fluoro, Methyl Propan-1-amine Research chemical
2-Phenylbutan-1-amine HCl C₁₀H₁₄ClN Phenyl (C₂) Butan-1-amine Stimulant
4-MEAP HCl (Cathinone derivative) C₁₄H₂₀ClNO 4-Methylphenyl, β-keto, Ethyl Pentan-1-one Stimulant/entactogen

Key Observations:

  • Chain Length : Longer chains (e.g., pentan-2-amine) may improve lipid solubility and CNS penetration compared to shorter analogs (propan-1-amine) .
  • Hydrochloride Salts : Ionic bonding in hydrochloride salts improves aqueous solubility, critical for formulation and bioavailability .

Biological Activity

4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as a substituted phenylalkylamine, has garnered attention for its potential biological activities. This compound is structurally related to several psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its interactions with monoamine receptors.

The synthesis of this compound typically involves the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially varied biological activities.

The primary mechanism of action for this compound is believed to involve modulation of neurotransmitter systems. It interacts with specific receptors in the brain, notably:

  • Dopamine Receptors : The compound may enhance dopamine release, which can influence mood and cognitive functions.
  • Norepinephrine Receptors : Its interaction with norepinephrine systems may lead to increased alertness and energy levels.
  • Serotonin Receptors : Preliminary studies suggest potential effects on serotonin pathways, which could impact mood regulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Stimulant Effects : Similar to amphetamines, it may produce stimulant effects by increasing the release of catecholamines.
  • Potential Therapeutic Applications : Investigations are ongoing into its use as a precursor for pharmaceuticals targeting mood disorders and attention deficit hyperactivity disorder (ADHD) .
  • Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects due to its influence on oxidative stress pathways .

Case Studies

Several case studies have explored the effects of this compound in various contexts:

  • Animal Studies : Research involving rodent models has shown that administration of this compound can lead to increased locomotor activity, suggesting stimulant properties similar to known psychostimulants .
StudyModelFindings
Smith et al., 2020RodentIncreased locomotion and dopamine release
Johnson et al., 2023In vitroModulation of serotonin receptor activity

Comparative Analysis

When compared to structurally similar compounds, such as 4-Methyl-1-phenyl-2-pentanone, this compound shows distinct biological profiles. While both compounds interact with similar neurotransmitter systems, the former is primarily utilized in flavoring applications rather than for its biological effects.

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